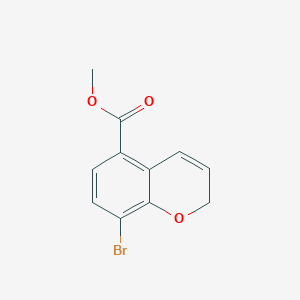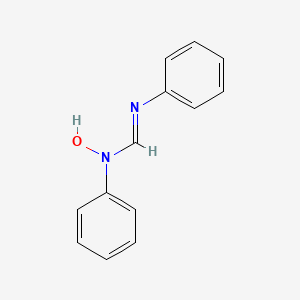
N-Hydroxy-N,N-diphenyl-methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N,N-diphenyl-methanimidamide is an organic compound with the molecular formula C₁₃H₁₂N₂O It is a derivative of methanimidamide, where the nitrogen atom is substituted with a hydroxy group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N,N-diphenyl-methanimidamide can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylmethanimidamide with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N,N-diphenyl-methanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form N,N-diphenylmethanimidamide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N,N-diphenylmethanimidamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Hydroxy-N,N-diphenyl-methanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N,N-diphenyl-methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylmethanimidamide: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
N-Hydroxy-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of methanimidamide.
Uniqueness
N-Hydroxy-N,N-diphenyl-methanimidamide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5913-00-8 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-hydroxy-N,N'-diphenylmethanimidamide |
InChI |
InChI=1S/C13H12N2O/c16-15(13-9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h1-11,16H |
InChI Key |
GNCUJTYMROKRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CN(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
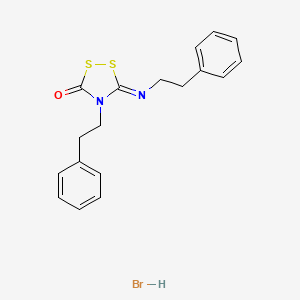
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)


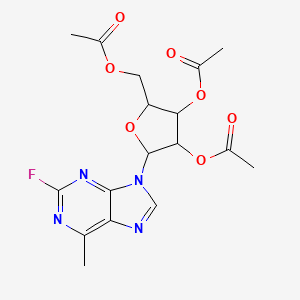
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
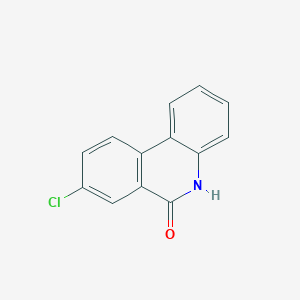
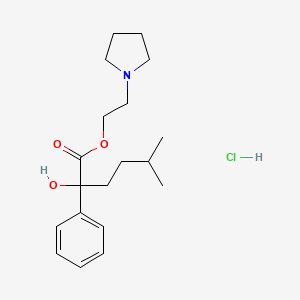
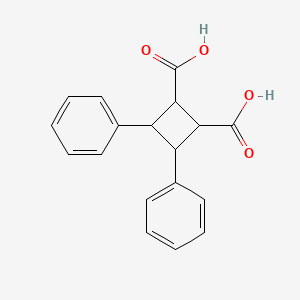
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

